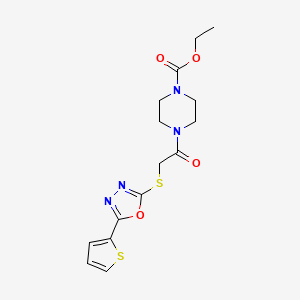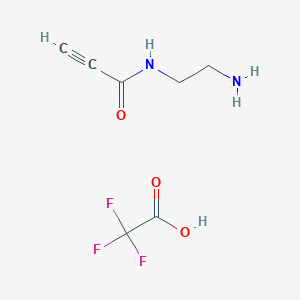![molecular formula C12H11FO2 B2400546 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1980053-59-5](/img/structure/B2400546.png)
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₁FO₂ and a molecular weight of 206.21 g/mol . This compound features a bicyclo[1.1.1]pentane core substituted with a fluorine atom and a benzoic acid moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves several steps. One common method includes the radical fluorination of bicyclo[1.1.1]pentane derivatives. The reaction typically employs reagents such as sodium hydroxide in a biphasic mixture of tetrahydrofuran and water . The industrial production methods are similar but scaled up to meet the demand for bulk synthesis .
Chemical Reactions Analysis
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom in the bicyclo[1.1.1]pentane core can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzoic acid moiety may also play a role in its biological activity .
Comparison with Similar Compounds
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid can be compared to other fluorinated bicyclo[1.1.1]pentane derivatives, such as:
3-Fluorobicyclo[1.1.1]pentan-1-amine: This compound features an amine group instead of a benzoic acid moiety.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group directly attached to the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-12-5-11(6-12,7-12)9-3-1-8(2-4-9)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBXGQJCDIKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
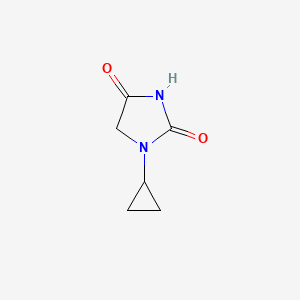
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/new.no-structure.jpg)
![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
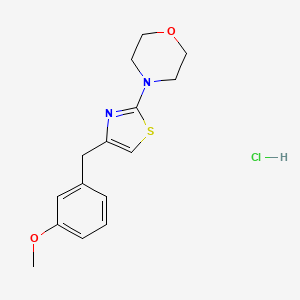
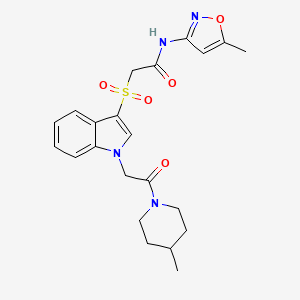
![[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B2400477.png)
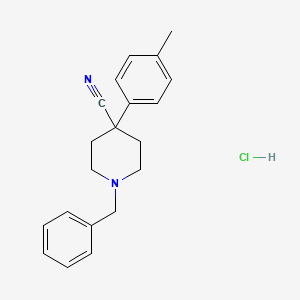
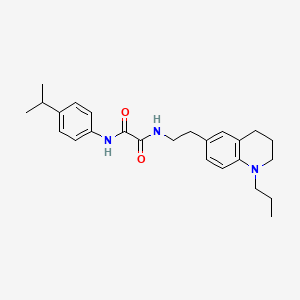
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
